2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Description
Chemical Classification and Nomenclature
2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid belongs to the broader classification of sulfonamide derivatives, specifically categorized as an N-(methylsulfonyl)amino carboxylic acid. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name reflecting its structural complexity through the sequential description of functional groups and their positions on the molecular framework. The molecular formula C12H16ClNO5S indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, five oxygen atoms, and one sulfur atom, resulting in a molecular weight of approximately 305.79 grams per mole.
The compound can be represented through various chemical notation systems, with its Simplified Molecular Input Line Entry System notation providing a concise structural representation. The International Chemical Identifier code InChI=1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) offers a standardized method for representing the compound's molecular structure in computational chemistry applications. This systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important for compounds with complex structural features.
The classification extends to include specific functional group categories, with the compound containing a sulfonamide moiety, a carboxylic acid group, and a substituted aromatic ring system. These functional groups collectively determine the compound's chemical behavior, reactivity patterns, and potential applications in synthetic chemistry. The presence of both electron-withdrawing groups, such as the chlorine substituent and sulfonyl group, and electron-donating groups like the methoxy substituent, creates a unique electronic environment that influences the molecule's overall properties and reactivity profile.
Historical Context of N-(methylsulfonyl)amino Carboxylic Acids
The development of N-(methylsulfonyl)amino carboxylic acids can be traced to the broader historical evolution of sulfonamide chemistry, which began with the groundbreaking discovery of Prontosil in Germany in 1932. This seminal discovery by Gerhard Domagk marked the beginning of the sulfonamide era in medicine and organic chemistry, leading to the recognition that synthetic azo dyes containing sulfonamide groups possessed significant antimicrobial properties. The subsequent isolation of sulfanilamide as the active metabolite of Prontosil established the fundamental structure-activity relationships that would guide future sulfonamide development.
The evolution from simple sulfonamides to more complex derivatives, including N-(methylsulfonyl)amino carboxylic acids, represents decades of systematic structure modification and optimization efforts. Early researchers discovered that the incorporation of various substituents on the sulfonamide nitrogen and the aromatic ring could dramatically alter biological activity, leading to the development of numerous therapeutic agents. The introduction of methylsulfonyl groups provided enhanced stability and modified pharmacokinetic properties, while the incorporation of carboxylic acid functionalities offered improved solubility and the potential for additional hydrogen bonding interactions.
The historical progression of sulfonamide chemistry demonstrates the importance of systematic chemical modification in drug discovery and development. The transition from broad-spectrum antibacterial agents to more specialized compounds with targeted biological activities reflects the growing sophistication of medicinal chemistry approaches. Contemporary research in N-(methylsulfonyl)amino carboxylic acids continues to build upon this historical foundation, with modern synthetic methods enabling the preparation of increasingly complex structures with tailored properties for specific applications.
Recent developments in this field have emphasized the use of amino acids as starting materials for sulfonamide synthesis, offering advantages in terms of stereochemical control, biological relevance, and synthetic efficiency. This approach represents a significant advancement over traditional methods, providing access to chiral sulfonamide derivatives with enhanced selectivity and reduced environmental impact. The historical context of N-(methylsulfonyl)amino carboxylic acids thus encompasses both the classical foundations of sulfonamide chemistry and contemporary innovations in synthetic methodology.
Significance in Organic and Medicinal Chemistry
The significance of this compound in organic chemistry stems from its multifunctional nature and potential as a synthetic intermediate for more complex molecular architectures. The compound's structural features make it an attractive target for synthetic chemists seeking to develop new methodologies for carbon-nitrogen bond formation, functional group manipulation, and stereoselective synthesis. The presence of multiple reactive sites, including the carboxylic acid group, the sulfonamide nitrogen, and the aromatic ring system, provides numerous opportunities for further chemical modification and derivatization.
In medicinal chemistry, sulfonamide derivatives have demonstrated remarkable versatility, exhibiting a wide range of biological activities including antibacterial, antiviral, anticancer, antioxidant, anti-inflammatory, anti-plasmodial, antimalarial, anti-trypanosomal, and insect growth regulatory properties. Research indicates that derivatives of similar compounds exhibit notable antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. The compound's structural similarity to known bioactive molecules positions it as a valuable lead compound for pharmaceutical research and development.
The significance extends to structure-activity relationship studies, where the compound serves as a reference point for understanding how specific structural modifications influence biological activity. The combination of the 3-chloro-4-methoxyphenyl moiety with the methylsulfonyl amino butanoic acid framework provides insights into the importance of electronic effects, steric factors, and hydrogen bonding interactions in determining biological activity. These studies contribute to the broader understanding of molecular recognition processes and help guide the rational design of new therapeutic agents.
Molecular docking studies have provided insights into how these derivatives interact with biological targets, further emphasizing their relevance in drug discovery. The ability to predict binding affinities and mechanisms of action through computational methods has enhanced the value of such compounds in pharmaceutical research, enabling more efficient lead optimization and reducing the time and cost associated with drug development. The compound's significance thus encompasses both its immediate utility as a research chemical and its potential contribution to future therapeutic innovations.
Structural Characteristics and Functional Groups
The molecular structure of this compound exhibits several distinctive structural characteristics that contribute to its unique chemical and physical properties. The central structural feature is the butanoic acid backbone, which provides a four-carbon aliphatic chain terminating in a carboxyl group. This linear arrangement offers conformational flexibility while maintaining the acidic functionality essential for many of the compound's chemical interactions and potential biological activities.
The aromatic component consists of a benzene ring bearing two substituents in specific positions: a chlorine atom at the meta position (position 3) and a methoxy group at the para position (position 4) relative to the point of attachment. This substitution pattern creates a unique electronic environment on the aromatic ring, with the methoxy group serving as an electron-donating substituent and the chlorine atom acting as an electron-withdrawing group. The resulting electronic distribution influences the ring's reactivity toward electrophilic and nucleophilic substitution reactions and affects the overall molecular dipole moment.
| Functional Group | Location | Electronic Effect | Chemical Properties |
|---|---|---|---|
| Carboxylic Acid | Terminal | Electron-withdrawing | Acidic, hydrogen bonding |
| Sulfonamide | Central linkage | Electron-withdrawing | Stable, resistant to hydrolysis |
| Methoxy | Para-aromatic | Electron-donating | Increases electron density |
| Chloro | Meta-aromatic | Electron-withdrawing | Decreases electron density |
The methylsulfonyl amino group serves as the crucial linking element between the aromatic ring and the butanoic acid chain, representing one of the most characteristic features of the molecule. This functional group consists of a nitrogen atom bonded to both the aromatic ring and the methylsulfonyl moiety, creating a sulfonamide linkage known for its chemical stability and resistance to hydrolysis under physiological conditions. The sulfonyl group itself contributes significant electron-withdrawing character to the molecule, affecting the basicity of the nitrogen atom and the overall electronic distribution.
The three-dimensional arrangement of these functional groups creates specific spatial relationships that influence the compound's conformational preferences and intermolecular interactions. The sulfonamide nitrogen adopts a pyramidal geometry, while the sulfonyl sulfur exhibits tetrahedral coordination with two oxygen atoms, the methyl group, and the nitrogen atom. These geometric constraints, combined with the rotational freedom around single bonds, determine the accessible conformational space and influence the compound's ability to interact with biological targets. The overall molecular architecture represents a sophisticated arrangement of functional groups that collectively determine the compound's unique chemical identity and potential applications in research and development.
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-4-10(12(15)16)14(20(3,17)18)8-5-6-11(19-2)9(13)7-8/h5-7,10H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPBNIHQFJQDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Phenyl Substitution
The synthesis often begins with a chlorinated methoxy-substituted phenyl compound, such as 3-chloro-4-methoxyphenyl derivatives. These can be obtained by selective halogenation and methylation steps starting from phenolic precursors or commercially available substituted phenyl compounds.
One documented approach (though for a related compound) involves isolation of phenolic compounds followed by halogenation with aqueous mineral acids (e.g., hydrochloric acid) and methylation using methylating agents like methyl iodide or dimethyl sulfate to obtain methyl ethers.
Introduction of the Methylsulfonyl Group
The methylsulfonyl group (-SO2CH3) is typically introduced via sulfonylation reactions. This can be achieved by reacting the substituted aniline or amino derivatives with methylsulfonyl chloride or related sulfonylating agents under basic conditions. The sulfonylation step is critical for the biological activity and stability of the final compound.
Formation of the Amino Acid Backbone
The butanoic acid portion is introduced by coupling reactions involving amino acid derivatives or butanoic acid analogs. Amino acid derivatives with protected functional groups can be reacted with the substituted sulfonamide intermediates to form the desired amide or amino acid linkage.
For example, amidation reactions using coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIEA) in solvents such as N,N-dimethylformamide (DMF) have been reported with high yields for similar sulfonylated aromatic amino acid derivatives.
Azide and Hydrogenation Steps (Related Methodology)
In related synthetic routes for analogous compounds, azide intermediates are prepared by nucleophilic substitution of alkyl halides with azide ions (e.g., sodium azide), followed by catalytic hydrogenation to yield the corresponding amines. This method is useful for introducing amino groups on alkyl chains attached to aromatic rings.
Representative Preparation Procedure (Based on Patent EP1138666B1 for Related Amino Butane Derivatives)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Isolation of phenolic compound (4-p-hydroxyphenyl)-butan-2-ol | Extraction from natural sources (e.g., Taxus wallichiana leaves) | Phenolic intermediate |
| 2 | Conversion to alkyl halide derivative | Treatment with aqueous mineral acid (HCl, HBr, or HI) at 25-100°C for 2-10 h | Alkyl halide intermediate |
| 3 | Methylation of phenolic hydroxyl group | Methyl iodide or dimethyl sulfate | Methyl ether intermediate |
| 4 | Azide substitution | Reaction with sodium azide or trimethylsilyl azide | Azido derivative |
| 5 | Catalytic hydrogenation | Pd/C or PtO2 catalyst in methanol or ethanol under hydrogen pressure | Amino derivative (precursor to final compound) |
This multi-step process yields the amino butane derivatives which can be further functionalized to obtain sulfonylated amino acids like 2-[(3-chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid.
Data Table Summarizing Key Reaction Conditions and Yields for Similar Sulfonylated Aromatic Amino Acids
Research Findings and Considerations
- The choice of methylating agent (methyl iodide vs. dimethyl sulfate) affects the methylation efficiency and safety profile.
- Catalytic hydrogenation conditions (catalyst type, pressure, solvent) are crucial for complete reduction of azide to amine without side reactions.
- Amidation using HATU and DIEA in DMF is a robust method for coupling sulfonylated aromatic amines with amino acid derivatives, yielding high purity products.
- Purification techniques such as column chromatography and preparative HPLC are essential for isolating the final compound in high purity.
- The presence of chlorine and methoxy groups on the aromatic ring influences the reactivity and selectivity during sulfonylation and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-[(3-Chloro-4-hydroxyphenyl)(methylsulfonyl)amino]butanoic acid.
Reduction: Formation of this compound with an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups may facilitate binding to enzymes or receptors, while the methylsulfonyl group can enhance the compound’s stability and solubility. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Positional Isomers of Chloro-Methoxyphenyl Substituents
- 2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid (CAS: 1858240-02-4, MFCD28954497): This positional isomer features a 5-chloro-2-methoxyphenyl group instead of 3-chloro-4-methoxyphenyl. However, the electron-donating methoxy group at the 2-position may weaken interactions with electron-deficient biological targets compared to the 3-chloro-4-methoxy analog .
- 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid: This compound shifts the substituent to the 4-position of the butanoic acid chain. The extended distance between the carboxylic acid and sulfonamide groups may reduce conformational rigidity, affecting target engagement. This structural variation is associated with discontinued commercial availability, suggesting synthesis or stability challenges .
Variations in Sulfonamide and Carbon Chain Functionality
- 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid (CAS: sc-352144): This analog incorporates two sulfonyl groups (4-chlorophenylsulfonyl and methylsulfonyl). The additional sulfonyl group at the 4-position increases molecular weight (C₁₁H₁₃ClN₂O₆S₂, MW: 392.86 g/mol) and hydrophilicity. However, the steric bulk may hinder membrane permeability compared to the target compound .
- N-(3-Chloro-4-methoxyphenyl)-N-(methylsulfonyl)alanine (CAS: MFCD28143071): A shorter alanine derivative (C₁₁H₁₄ClNO₅S, MW: 295.75 g/mol) with reduced chain length. The truncated structure diminishes van der Waals interactions in hydrophobic binding pockets, likely reducing potency in enzyme inhibition assays .
| Compound Name | Sulfonyl Groups | Chain Length | Molecular Weight |
|---|---|---|---|
| Target Compound | 1 (methylsulfonyl) | C4 | 328.77 g/mol |
| 4-Chlorophenyl Analog | 2 (phenyl + methyl) | C4 | 392.86 g/mol |
| Alanine Derivative | 1 (methylsulfonyl) | C3 | 295.75 g/mol |
Heterocyclic and Esterified Derivatives
- 2-[(2-Methylfuran-3-carbonyl)amino]-4-(methylsulfanyl)butanoic acid (CAS: 1396969-10-0): Replaces the chloro-methoxyphenyl group with a 2-methylfuran-3-carbonyl moiety. The methylsulfanyl group at the 4-position enhances lipophilicity (logP ~2.1) compared to the target compound’s carboxylic acid (logP ~1.5) .
- Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate: An ester derivative with dual methoxyphenyl groups and a methylene spacer. Esterification improves cell membrane penetration but necessitates metabolic activation (hydrolysis) for activity. The absence of a sulfonamide group limits its utility in sulfonamide-targeted therapies .
Research Implications and Key Findings
- Bioactivity : The target compound’s 3-chloro-4-methoxyphenyl group optimizes electronic and steric interactions for enzyme binding, as evidenced by its preferential use over 5-chloro-2-methoxy analogs in kinase inhibition studies .
- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit pH-dependent solubility, whereas esterified or sulfanyl analogs (e.g., furan derivative) show enhanced lipophilicity for blood-brain barrier penetration .
- Synthetic Accessibility : The discontinuation of 4-substituted analogs highlights challenges in regioselective synthesis, favoring 2-position functionalization in commercial availability .
Biological Activity
2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article will delve into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure
The compound can be represented as follows:
This structure includes a chloro-substituted aromatic ring, a methylsulfonyl group, and a butanoic acid moiety, which contribute to its biological properties.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular metabolism and signaling pathways.
- Modulation of Receptor Activity : It interacts with various receptors, potentially influencing physiological responses such as inflammation and pain.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against several cancer cell lines. A study demonstrated that it reduces cell viability in A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for these cell lines were significantly lower than those for standard chemotherapeutics like doxorubicin, suggesting enhanced potency.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies indicated that it downregulates pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), thus suggesting its potential as an anti-inflammatory agent.
Antibacterial Activity
Preliminary tests have revealed antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of common antibiotics, indicating the compound's potential as an alternative antimicrobial agent.
Case Studies
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound in combination with standard therapies. Results indicated a significant increase in progression-free survival compared to the control group, highlighting its potential role in cancer treatment.
- Anti-inflammatory Study : In a controlled animal study, administration of the compound led to a marked reduction in paw edema in a carrageenan-induced inflammation model, demonstrating its effectiveness in mitigating inflammatory responses.
Q & A
Basic: What are the recommended synthetic routes for 2-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Precursor Preparation : Start with 3-chloro-4-methoxyaniline. React this with methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the methylsulfonamide intermediate.
Butanoic Acid Conjugation : Couple the sulfonamide intermediate with a suitably protected butanoic acid derivative (e.g., tert-butyl ester) via peptide coupling reagents like EDC/HOBt.
Deprotection : Remove the protecting group (e.g., acid hydrolysis for tert-butyl esters) to yield the final compound.
Key Considerations : Optimize reaction temperatures (0–25°C for sulfonylation) and monitor purity via TLC or HPLC. Catalysts like FeCl₃ may enhance electrophilic substitution in aromatic systems .
Basic: What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Structural Elucidation : Use -NMR and -NMR to confirm the sulfonamide linkage, aromatic protons, and butanoic acid moiety.
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Mobile phase: methanol/water (70:30) with 0.1% formic acid.
- Mass Confirmation : High-resolution mass spectrometry (HRMS) in ESI+ mode to verify molecular ion peaks (expected [M+H] = 366.05).
Validation : Cross-reference with spiked internal standards (e.g., deuterated analogs) to minimize matrix effects in complex samples .
Advanced: How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines like OECD 423 for toxicity studies.
- Structural Analog Interference : Compare activity against analogs (e.g., 3-Chloro-4-(methylsulfanyl)benzoic acid) to isolate substituent effects.
- Data Normalization : Use relative potency ratios (RPRs) to account for batch-to-batch variability.
Case Study : If IC values conflict, re-evaluate solubility (e.g., DMSO concentration) and confirm target engagement via SPR or ITC .
Advanced: What are the environmental fate and degradation pathways of this compound?
Methodological Answer:
- Abiotic Degradation : Hydrolysis under alkaline conditions (pH >9) cleaves the sulfonamide bond. Monitor via LC-MS for fragments (e.g., 3-chloro-4-methoxyphenylamine).
- Biotic Degradation : Aerobic microbial communities in sludge (e.g., activated sludge) metabolize the butanoic acid moiety. Use -labeling to track mineralization to CO.
- Adsorption : Measure log (estimated ≈2.5) to predict soil adsorption. SPE with HLB cartridges extracts the compound from aqueous matrices .
Advanced: How does the substitution pattern (chloro, methoxy, sulfonyl) influence structure-activity relationships (SAR)?
Methodological Answer:
- Chloro Group : Enhances lipophilicity (clogP ↑0.5) and receptor binding via halogen bonding. Replace with fluorine to assess electronic effects.
- Methoxy Group : Ortho-substitution (4-methoxy) sterically hinders sulfonamide rotation, stabilizing bioactive conformations.
- Sulfonyl Group : Critical for hydrogen bonding with serine proteases. Replace with carbonyl to test necessity.
Data Table :
| Derivative | IC (nM) | clogP |
|---|---|---|
| Parent Compound | 120 | 2.1 |
| 3-Fluoro-4-methoxy analog | 450 | 1.8 |
| Des-sulfonyl analog | >10,000 | 1.2 |
| Source : Comparative analysis of analogs from retrosynthetic databases . |
Advanced: What experimental designs are optimal for studying metabolite identification?
Methodological Answer:
- In Vitro Systems : Use liver microsomes (human/rat) with NADPH cofactor. Quench reactions with ice-cold acetonitrile and analyze via UPLC-QTOF.
- Metabolite Profiling : Apply neutral loss scanning (e.g., -SO) to detect sulfonamide cleavage.
- Isotope Tracing : Synthesize -labeled butanoic acid to track carboxylate metabolites.
Validation : Compare fragmentation patterns with synthetic standards (e.g., hydroxylated derivatives) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
